2-amino-5-methyl-N-phenylbenzamide
Overview
Description
2-amino-5-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a methyl group at the fifth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-amino-5-methyl-N-phenylbenzamide involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via the Chan–Evans–Lam coupling reaction . This reaction is typically catalyzed by a copper-based catalyst, such as Cu@Phen@MGO, under base-free conditions at room temperature . The products are obtained in high yields, and the catalyst can be easily recovered and reused .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
N-arylation: As mentioned earlier, it can participate in N-arylation reactions with aryl boronic acids.
Substitution Reactions: The amino group can act as a nucleophile in substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
N-arylation: Phenyl boronic acid, Cu@Phen@MGO catalyst, room temperature.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation with phenyl boronic acid yields N-phenyl derivatives .
Scientific Research Applications
2-amino-5-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have potential biological activities, although specific studies are limited.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-N-phenylbenzamide is not well-documented. its chemical structure suggests that it could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The specific pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-methyl-N-phenylbenzenesulfonamide
- 2-amino-5-methyl-N-piperidin-1-ylbenzamide
- 2-amino-5-fluoro-N-phenylbenzamide
- 2-amino-5-bromo-N-phenylbenzamide
- 2-amino-5-chloro-N-phenylbenzamide
- 2-amino-5-nitro-N-phenylbenzamide
- 2-amino-3-methyl-N-phenylbenzamide
- 2-amino-6-methyl-N-phenylbenzamide
Uniqueness
The presence of both an amino group and a methyl group on the benzene ring, along with the phenyl group on the nitrogen, provides a distinct set of chemical properties compared to its analogs .
Properties
IUPAC Name |
2-amino-5-methyl-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMDVTIZXLLZNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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